molecular formula C10H14O3S B3330411 3-Phenylpropyl methanesulfonate CAS No. 69804-99-5

3-Phenylpropyl methanesulfonate

Cat. No. B3330411
CAS RN: 69804-99-5
M. Wt: 214.28 g/mol
InChI Key: YQADPICFWYQTNO-UHFFFAOYSA-N
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Description

3-Phenylpropyl methanesulfonate is a chemical compound with the linear formula C10H14O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Phenylpropyl methanesulfonate is represented by the linear formula C10H14O3S . The SMILES string representation is O=S(OCCCC1=CC=CC=C1)©=O .

Scientific Research Applications

Chemical Reactions and Interactions

  • Fluoride Reactions with Methanesulfonates : Methanesulfonates, including (3-hydroxyphenyl)trimethylammonium iodide methanesulfonate, interact with acetylcholinesterase to form inactive methaneusulfonyl-enzyme derivatives. Fluoride inhibits sulfonylation but does not affect desulfonylation in this process (Greenspan & Wilson, 1970).

Applications in Energy Storage

  • Improving Battery Performance : Phenyl methanesulfonate (PhMS) serves as a film-forming electrolyte additive, enhancing the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, especially at low temperatures. It aids in the formation of solid electrolyte interphase (SEI) film on graphite anode surfaces, reducing cell impedance under low temperature conditions (Lin et al., 2019).

Biochemical Research

  • Influence on Macromolecular Biosynthesis : Different methanesulfonates, including methyl methanesulfonate, impact nucleic acid and protein synthesis in cells. These compounds differentially affect cell membrane transport of various macromolecule precursors (Fox & Fox, 1967).

Microbial Metabolism

  • Methanesulfonic Acid as a Sulfur Source : Certain aerobic bacteria use methanesulfonic acid as a sulfur source for growth. However, it is not utilized by anaerobes for sulfur, fermentation substrate, electron acceptor, or as a methanogenic substrate. Specialized methylotrophs can use methanesulfonic acid as a carbon and energy substrate (Kelly & Murrell, 1999).

Industrial Applications

  • Use in Linear Alkylbenzenes Production : Methanesulfonic acid (MSA) acts as a catalyst for the electrophilic addition of long-chain olefins to benzene, presenting an environmentally benign alkylation route. MSA shows high selectivity and can be recycled multiple times (Luong et al., 2004).

Analytical Chemistry

  • Determining Impurities in Pharmaceuticals : A high-performance liquid chromatography method with ultraviolet detection has been developed to determine methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid. This method is essential for identifying potentially genotoxic impurities in pharmaceuticals (Zhou et al., 2017).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using personal protective equipment when handling 3-Phenylpropyl methanesulfonate . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

3-phenylpropyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQADPICFWYQTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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